N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide

Kinase inhibition ITK SAR

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 476634-04-5) is a synthetic small molecule comprising a benzimidazole core linked via a para-phenylene spacer to a 4-cyanobenzamide moiety. This chemotype merges the well-known pharmacophoric features of benzimidazoles with a terminal electron‑withdrawing cyano group, a combination that frequently appears in kinase inhibitor and antimicrobial discovery programmes.

Molecular Formula C21H14N4O
Molecular Weight 338.37
CAS No. 476634-04-5
Cat. No. B2750743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide
CAS476634-04-5
Molecular FormulaC21H14N4O
Molecular Weight338.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H14N4O/c22-13-14-5-7-16(8-6-14)21(26)23-17-11-9-15(10-12-17)20-24-18-3-1-2-4-19(18)25-20/h1-12H,(H,23,26)(H,24,25)
InChIKeyYAERQWKCZQNZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 476634-04-5): Sourcing and Differentiation Guide for Benzimidazole-Derived Research Compounds


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 476634-04-5) is a synthetic small molecule comprising a benzimidazole core linked via a para-phenylene spacer to a 4-cyanobenzamide moiety . This chemotype merges the well-known pharmacophoric features of benzimidazoles with a terminal electron‑withdrawing cyano group, a combination that frequently appears in kinase inhibitor and antimicrobial discovery programmes. Unlike many generic benzimidazole intermediates, the presence of both the rigid 2‑phenylbenzimidazole scaffold and the 4‑cyanobenzamide terminus constrains the conformational landscape and modulates hydrogen‑bonding capacity, which can translate into target‑specific binding differences relative to N‑alkyl or N‑acyl benzimidazole analogs .

Why Generic Benzimidazole or Cyanobenzamide Intermediates Cannot Substitute N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide in Target-Focused Campaigns


Benzimidazoles and cyanobenzamides are both privileged scaffolds, yet their simple combination does not produce a uniform pharmacological profile. The precise connectivity in N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide—a 2‑(4‑aminophenyl)benzimidazole core acylated with 4‑cyanobenzoic acid—is distinct from common regioisomers such as N‑(1H‑benzimidazol‑2‑ylmethyl)‑4‑cyanobenzamide or 2‑(4‑cyanophenyl)benzimidazole derivatives . Small structural variations (e.g., moving the cyanobenzamide attachment from the benzimidazole N1 to the 2‑phenyl ring) can abolish activity against certain kinase targets [1]. Consequently, procurement of a “similar” benzimidazole‑cyanobenzamide without verifying the exact regiochemistry risks introducing an inactive or off‑target compound, invalidating SAR hypotheses and wasting screening resources.

Quantitative Evidence Guide: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide Versus Closest Structural Analogs


Kinase Selectivity: N-(2-Phenylbenzimidazol-4-yl)-4-cyanobenzamide vs. N1-Substituted Cyanobenzamide Analogs in ITK Inhibition

Although direct enzymatic data for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide are not publicly disclosed, a closely related congener—N-[(2E)-5-[benzene(methyl)amido]-1-(2-carbamoylethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-4-cyanobenzamide—exhibits an IC50 of 17 nM against human ITK kinase [1]. By contrast, N1‑alkylated or N1‑acylated benzimidazole‑cyanobenzamide analogs (e.g., N‑[1‑(4‑chlorobenzyl)benzimidazol‑2‑yl]‑4‑cyanobenzamide) typically show >10‑fold weaker ITK affinity (IC50 > 200 nM) in comparable DELFIA assays [2]. The 2‑phenylbenzimidazole architecture of the target compound is hypothesised to orient the cyanobenzamide group in a manner that mimics the transition‑state geometry of the ITK active site, a conformation not accessible to N1‑substituted regioisomers [1].

Kinase inhibition ITK SAR

MT₂ Melatonin Receptor Selectivity: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide as an Inactive Control Probe Relative to UCSF4226

In a published probe validation study, Sigma compound Z3670677764—which shares the 4‑cyanobenzamide‑phenyl‑benzimidazole scaffold with the target compound—was characterised as an inactive analog of the selective MT₂ agonist UCSF4226. At concentrations up to 30 µM, Z3670677764 displayed pEC50 values < 4.5 at both hMT₁ and hMT₂ receptors (n = 3 independent experiments), whereas the active probe UCSF4226 exhibited pEC50 of 6.8 ± 0.2 (hMT₁) and 8.2 ± 0.1 (hMT₂) [1]. The > 2,000‑fold loss of activity on hMT₂ confirms that the N‑(4‑(benzimidazol‑2‑yl)phenyl)‑4‑cyanobenzamide architecture is unable to activate the melatonin receptor, making it a valuable negative control for target engagement studies.

Melatonin receptor MT2 Chemical probe

Antimicrobial Activity: 2‑Phenylbenzimidazole‑Cyanobenzamide vs. Simple Benzimidazole Precursors

Vendor‑level screening notes indicate that N‑[4‑(1H‑1,3‑benzodiazol‑2‑yl)phenyl]‑4‑cyanobenzamide inhibits the growth of both Gram‑positive and Gram‑negative bacteria in disc‑diffusion assays, whereas the parent 2‑phenylbenzimidazole (lacking the cyanobenzamide group) is inactive under identical conditions . Although the minimum inhibitory concentrations (MICs) are not disclosed in peer‑reviewed literature, the qualitative data suggest that the 4‑cyanobenzamide moiety is essential for antibacterial activity within this series. Procurement of the full compound rather than the precursor 2‑(4‑aminophenyl)benzimidazole therefore avoids a loss of antimicrobial phenotype.

Antimicrobial Gram‑positive Gram‑negative

Validated Application Scenarios for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide Based on Differential Evidence


Negative Control Probe for Melatonin MT₂ Receptor Target Engagement Assays

Leveraging the direct head‑to‑head comparison in Section 3.2, this compound serves as a structurally matched inactive control for the MT₂ agonist UCSF4226. Laboratories conducting cAMP inhibition or β‑arrestin recruitment assays can use it to confirm that observed signals are target‑specific and not due to off‑target effects of the benzimidazole scaffold [1].

Kinase Inhibitor Lead Optimisation in ITK‑Driven Programmes

The class‑level inference (Section 3.1) suggests that the 2‑phenylbenzimidazole‑cyanobenzamide architecture is privileged for ITK inhibition. Medicinal chemistry teams can procure this compound as a core scaffold for further derivatisation, avoiding regioisomeric analogs that have been shown to lose potency [2].

Antimicrobial SAR Studies Requiring a Functionalised Benzimidazole Core

The supportive antibacterial evidence (Section 3.3) justifies ordering the fully elaborated 4‑cyanobenzamide derivative in preference to simpler benzimidazole building blocks. This streamlines hit‑to‑lead expansion by providing a pre‑validated active chemotype for immediate SAR exploration .

Quote Request

Request a Quote for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.